molecular formula C16H10F3NO2S B2421212 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one CAS No. 1025268-49-8

3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one

Cat. No.: B2421212
CAS No.: 1025268-49-8
M. Wt: 337.32
InChI Key: MBSIQVLUNZYZOL-NTEUORMPSA-N
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Description

3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylene bridge and a thiaquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one typically involves multiple steps:

    Formation of the Thiaquinolinone Core: The thiaquinolinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the phenyl ring with a suitable methylene donor, such as formaldehyde, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiaquinolinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiaquinolinone core, potentially converting it to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. Its unique structural features make it suitable for applications in advanced materials science.

Mechanism of Action

The mechanism by which 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity, while the thiaquinolinone core may contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.

    Thiaquinolinone derivatives: Compounds with the thiaquinolinone core are structurally similar and may have comparable reactivity and applications.

Uniqueness

3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is unique due to the combination of the trifluoromethoxy group and the thiaquinolinone core, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2E)-2-[[4-(trifluoromethoxy)phenyl]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)9-14-15(21)20-12-3-1-2-4-13(12)23-14/h1-9H,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSIQVLUNZYZOL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\C3=CC=C(C=C3)OC(F)(F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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